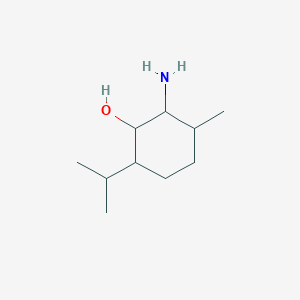
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is a compound with a unique structure that includes an amino group, a methyl group, and an isopropyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-methyl-6-(propan-2-yl)cyclohexanone, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation and catalytic transfer hydrogenation can also be employed to achieve the desired reduction and amination steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation: 3-Methyl-6-(propan-2-yl)cyclohexanone or 3-methyl-6-(propan-2-yl)cyclohexanal.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexanols with different functional groups.
Applications De Recherche Scientifique
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: 5-Methyl-2-(propan-2-yl)cyclohexan-1-ol, a widely used compound with cooling and analgesic properties.
Neomenthol: Another isomer of menthol with similar properties.
Isopiperitenol: 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a compound with a similar structure but different functional groups.
Uniqueness
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
878409-39-3 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-amino-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-10,12H,4-5,11H2,1-3H3 |
Clé InChI |
CQVJWOVGZOYMSA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1N)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















